Fmoc-allo-O-methyl-D-threonine is classified as an amino acid derivative. It is synthesized from D-threonine through a series of chemical reactions that involve the introduction of the Fmoc protecting group and the methylation of the hydroxyl group. This compound is primarily sourced from synthetic routes in laboratory settings, where it serves as a building block in peptide synthesis.
The synthesis of Fmoc-allo-O-methyl-D-threonine typically involves several key steps:
Technical details include controlling reaction conditions such as temperature, solvent choice (commonly N,N-dimethylformamide), and reaction time to optimize yield and purity .
Fmoc-allo-O-methyl-D-threonine participates in various chemical reactions typical for amino acids and their derivatives:
The mechanism by which Fmoc-allo-O-methyl-D-threonine acts in peptide synthesis involves:
Fmoc-allo-O-methyl-D-threonine exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are commonly used to characterize its purity and structure .
Fmoc-allo-O-methyl-D-threonine is primarily used in scientific research and applications including:
The stereoselective synthesis of Fmoc-allo-O-methyl-D-Thr relies on strategic manipulation of precursor amino acids to achieve the allo configuration (2R,3S). Key approaches include:
Table 1: Synthetic Routes to Fmoc-allo-O-methyl-D-Thr Derivatives
Starting Material | Key Step | Conditions | Overall Yield | Stereocontrol |
---|---|---|---|---|
L-Threonine | Epimerization | Salicylaldehyde/AcOH, 60°C | 24% | 1:1.2 (L-Thr:D-alloThr) |
L-Serine | Garner's aldehyde alkylation | - | Low (gram-scale) | High |
Trans-alkene precursor | Sharpless AD | (DHQD)₂PHAL or (DHQ)₂PHAL | ~30% | >99% e.e. |
The acid-stable methyl ether group in allo-O-methyl-D-Thr necessitates selective deprotection methods compatible with Fmoc-SPPS:
Table 2: Deprotection Cocktails for Fmoc-allo-O-methyl-D-Thr SPPS
Reagent | Concentration | Role | Compatibility with Methyl Ether |
---|---|---|---|
Piperidine/DMF | 20% v/v | Fmoc removal | Stable |
TFA/DCM | 25–50% v/v | tert-Butyl deprotection | Stable |
Piperazine/DBU/formic acid | 5%/1%/1% in DMF | Fmoc removal (base-sensitive) | Stable |
Racemization at Cα/Cβ of allo-Thr derivatives during SPPS is mitigated by:
Sharpless Asymmetric Dihydroxylation (AD) installs contiguous chiral centers critical for allo-Thr stereochemistry:
Table 3: Outcomes of Sharpless AD for allo-Thr Precursors
Alkene Substrate | Catalyst | Reaction Time | Diol Yield | e.e. |
---|---|---|---|---|
Benzoyl-protected trans-alkene | (DHQD)₂PHAL | 12 hours | 91% | >99% |
Benzoyl-protected trans-alkene | (DHQ)₂PHAL | 12 hours | 90% | >99% |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: